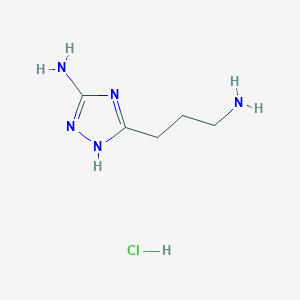

5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride

Description

Properties

IUPAC Name |

5-(3-aminopropyl)-1H-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5.ClH/c6-3-1-2-4-8-5(7)10-9-4;/h1-3,6H2,(H3,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSLEFDDIBXXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NC(=NN1)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via N-Guanidinosuccinimide and Aminoguanidine Hydrochloride

This method involves two key steps:

Step 1: Nucleophilic ring opening of N-guanidinosuccinimide with aminoguanidine hydrochloride.

Step 2: Cyclocondensation to form the 1,2,4-triazole ring.

Optimization studies (Table 1) have shown that the choice of solvent, temperature, and reaction time significantly affects the isolated yield of the target compound.

| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 27 |

| 2 | Water | 180 | 25 | 28 |

| 3 | Ethyl Acetate | 180 | 25 | 64 |

| 4 | Acetonitrile | 180 | 25 | 75 |

| 5 | Acetonitrile | 170 | 25 | 79 |

| 6 | Acetonitrile | 160 | 25 | 65 |

| 7 | Acetonitrile | 170 | 30 | 73 |

| 8 | Acetonitrile | 170 | 20 | 73 |

Table 1: Optimization of reaction conditions for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (adapted from research findings).

The optimal conditions identified were acetonitrile as solvent at 170 °C for 25 minutes under microwave irradiation, providing yields up to 79%. Scale-up experiments to 10 mmol scale maintained similar yields, demonstrating the method's scalability.

Preparation via N-Arylsuccinimides and Aminoguanidine Hydrochloride

An alternative pathway uses N-arylsuccinimides reacting with aminoguanidine hydrochloride under microwave conditions. The reaction proceeds via imide ring opening and subsequent cyclization to the triazole ring.

Key parameters affecting the yield include:

Use of ethanol as solvent.

Reaction temperature around 170 °C.

Reaction time approximately 50 minutes before base addition, followed by 15 minutes post-base addition.

The addition of potassium hydroxide (aqueous or non-aqueous) facilitates the cyclization step. Non-aqueous base solutions notably increased yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that 5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride exhibits significant antibacterial and antifungal activity. Studies have shown that compounds of this nature can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential

Recent investigations have highlighted the potential of triazole derivatives in cancer therapy. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in certain cancer cell lines. This effect is attributed to its ability to interfere with specific biochemical pathways involved in cancer progression .

Neuroprotective Effects

Emerging research suggests that triazole compounds may possess neuroprotective properties. Preliminary studies indicate that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative diseases .

Agricultural Applications

Fungicide Development

The compound's structural characteristics make it a suitable candidate for developing novel fungicides. Its efficacy against fungal pathogens could be harnessed to create more effective agricultural treatments, particularly for crops susceptible to fungal infections .

Plant Growth Regulation

Some studies suggest that triazole compounds can act as plant growth regulators. The application of this compound may enhance plant growth and yield by modulating hormonal pathways within plants .

Material Science

Polymer Chemistry

In material science, the incorporation of triazole derivatives into polymer matrices has been explored for creating advanced materials with enhanced properties. The compound can be used as a cross-linking agent or modifier in polymer formulations, potentially improving mechanical strength and thermal stability .

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

| Study C | Neuroprotection | Showed reduced oxidative stress markers in neuronal cultures treated with the compound. |

| Study D | Agricultural Use | Enhanced resistance to fungal pathogens in treated crops compared to controls. |

Mechanism of Action

The mechanism of action of 5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

Key Observations :

- Electronic Effects: Electron-donating groups (e.g., aminopropyl) increase basicity and solubility, while electron-withdrawing groups (e.g., nitro) enhance stability and acidity.

- Solubility: Hydrophilic substituents (aminopropyl) improve water solubility, critical for drug formulation, whereas aromatic or alkyl groups favor lipid membrane penetration .

Heterocyclic Core Modifications

Some analogs replace the triazole core with oxadiazole or isoxazole rings, altering electronic and steric properties:

Key Differences :

Physicochemical and Functional Comparisons

Biological Activity

5-(3-Aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its chemical formula is with a molecular weight of approximately 134.57 g/mol. The structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1,2,4-triazole derivatives with appropriate amines under controlled conditions. Various methods have been explored for the synthesis of related triazole compounds, utilizing microwave irradiation and other techniques to enhance yields and purity .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various synthesized triazoles showed activity against a range of bacterial strains, suggesting potential applications in treating infections . The mechanism is believed to involve interference with fungal cell wall synthesis.

Anticonvulsant Activity

In a comparative study, triazole derivatives were evaluated for their anticonvulsant effects. One specific derivative demonstrated potent activity in protecting against seizures induced by pentylenetetrazole in animal models, showing an effective dose (ED50) comparable to established anticonvulsants like diazepam . This suggests that this compound may possess similar protective effects.

Anticancer Properties

Triazole compounds have been investigated for their anticancer potential. Some derivatives have shown efficacy in inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interfere with mitotic processes has been highlighted in studies focusing on centrosome amplification in cancer cells .

Case Studies

Case Study 1: Synthesis and Evaluation of Anticonvulsant Activity

A study synthesized several triazole derivatives, including this compound. The evaluation showed that these compounds provided significant protection against convulsions in mice, indicating their potential as new anticonvulsant agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives against various pathogens. Results indicated that certain modifications to the triazole ring enhanced activity against resistant strains of bacteria .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can the synthesis of 5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride be optimized for reproducibility?

- Methodology :

- Reaction Conditions : Use reflux conditions (e.g., POCl₃ as a catalyst at 90°C for 3 hours) to ensure complete cyclization of intermediates .

- pH Control : Adjust pH to 8–9 during precipitation to isolate the product efficiently .

- Purification : Recrystallize from a DMSO/water (2:1) mixture to enhance purity .

- Data Table :

| Parameter | Optimal Value |

|---|---|

| Temperature | 90°C |

| Reaction Time | 3 hours |

| Solvent System | DMSO/water (2:1) |

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- ¹H NMR Spectroscopy : Compare observed peaks (e.g., δ 8.61 ppm for triazole protons) with reference data .

- Mass Spectrometry : Use HRESIMS to verify molecular weight (e.g., m/z [M + H]⁺ 624.1263) .

- Elemental Analysis : Confirm C, H, N, and Cl content to validate stoichiometry.

Q. What safety protocols are essential during handling?

- Methodology :

- Waste Management : Segregate hazardous waste and collaborate with certified disposal services to avoid environmental contamination .

- PPE : Use gloves, lab coats, and fume hoods to minimize exposure .

- Documentation : Adhere to institutional Chemical Hygiene Plans for advanced lab work .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states .

- Data-Driven Design : Integrate computational predictions with experimental validation, such as screening solvent effects or substituent electronic profiles .

- Example Workflow :

Simulate reaction coordinates using software like Gaussian or ORCA.

Validate predictions via small-scale exploratory experiments.

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodology :

- Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to identify shifts caused by substituents .

- Isotopic Labeling : Use deuterated solvents or ¹³C labeling to distinguish overlapping signals.

- Alternative Techniques : Employ 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous assignment .

Q. What strategies can assess the thermodynamic stability of this compound under varying conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate aging .

- Data Table :

| Condition | Stability Threshold |

|---|---|

| Temperature | Stable ≤ 40°C |

| Humidity | Stable ≤ 60% RH |

Q. How can researchers design biological activity assays for this compound?

- Methodology :

- In Vitro Testing : Screen against target enzymes (e.g., Trypanosoma cruzi for anti-Chagasic activity) using fluorometric or colorimetric assays .

- Dose-Response Curves : Determine IC₅₀ values in triplicate to ensure statistical robustness.

- Control Compounds : Compare with known inhibitors (e.g., benznidazole) to contextualize efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.